2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenoxy group and a cyano-substituted butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Nucleophilic Substitution: The chlorinated phenol is then reacted with 2-bromo-3-methylbutanenitrile in the presence of a base such as potassium carbonate to form the phenoxy intermediate.
Amidation: The final step involves the reaction of the phenoxy intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 4-chloro-2-methylphenoxyacetic acid.
Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-N-(2-amino-3-methylbutan-2-yl)propanamide.
Substitution: Formation of 4-chloro-2-methyl-6-nitrophenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetic acid
- 2-(4-chloro-2-methylphenoxy)propanoic acid
- 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-3-methylbutan-2-yl)propanamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is unique due to the presence of both a cyano group and a chlorinated phenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-10(2)16(5,9-18)19-15(20)12(4)21-14-7-6-13(17)8-11(14)3/h6-8,10,12H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZCDFCXCZGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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